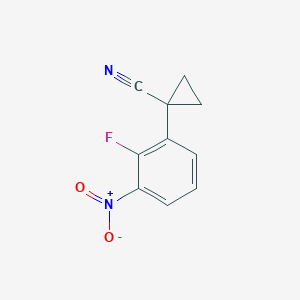

1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile

Description

Properties

IUPAC Name |

1-(2-fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-9-7(10(6-12)4-5-10)2-1-3-8(9)13(14)15/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTLEVYFCYYMJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=C(C(=CC=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodium-Catalyzed Protocol

Ruthenium-Catalyzed Variant

Advantages :

-

High stereocontrol

-

Scalable to gram quantities

Nucleophilic Substitution Followed by Cyclization

This two-step approach leverages aryl halides as precursors:

Step 1: Suzuki Coupling

Step 2: Cyclopropanation

Table : Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Corey–Chaykovsky | 58–68 | Moderate | High |

| Rh-Catalyzed | 92 | High (70% ee) | Moderate |

| Nucleophilic/Cyclization | 68 | Low | High |

Alternative Pathways from Patent Literature

A Chinese patent (CN110357856B) describes:

-

Substitution : 4-Hydroxy-6-methoxy-7-substituted quinoline + 2-fluoro-3-halo-6-nitrotoluene

-

Cyclization : Orthoacetic acid triester condensation, followed by reduction

-

Yield : >80% (over three steps)

Limitations :

-

Requires specialized quinoline intermediates

-

Multi-step purification

Chemical Reactions Analysis

1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The fluorine atom can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of 1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile exhibit potential anticancer properties. A study demonstrated that certain analogs could inhibit tumor growth in vitro, suggesting a mechanism involving apoptosis induction in cancer cells.

Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes related to disease pathways. For instance, it has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

Organic Synthesis

Intermediate for Synthesis : This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it useful in the development of pharmaceuticals and agrochemicals.

Reactivity Profiles : The presence of the nitrile and nitro groups facilitates nucleophilic substitution reactions, making it a versatile building block for synthesizing other compounds with diverse functionalities.

Polymer Chemistry

Polymerization Studies : The compound has been investigated for its potential use in polymer synthesis. Its reactive sites can be exploited to create novel polymers with specific thermal and mechanical properties, which are crucial for applications in coatings and composites.

Nanotechnology

Nanomaterials Development : Recent studies have explored the incorporation of this compound into nanomaterials. Its unique chemical properties may enhance the performance of nanocomposites used in electronic and photonic devices.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits COX enzymes involved in inflammation |

Table 2: Synthetic Applications

| Application Type | Description | Reference |

|---|---|---|

| Intermediate Synthesis | Used as a building block for complex organic molecules | |

| Nucleophilic Substitution | Facilitates various functional group transformations |

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability, highlighting the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Polymer Development

A recent investigation focused on using this compound as a precursor for creating high-performance polymers. Researchers reported that polymers synthesized from this compound exhibited enhanced thermal stability and mechanical strength compared to traditional polymers, making them suitable for advanced applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The substituents on the phenyl ring significantly alter the compound’s electronic profile:

Physical and Spectroscopic Properties

- NMR Shifts: The target compound’s aromatic protons (adjacent to -F and -NO₂) would experience downfield shifts comparable to 1-(4-Hydroxy-3-nitrophenyl)...carbonitrile (δH 8.01–7.19 in ). Fluorine’s electronegativity further deshields neighboring protons.

- LCMS Behavior: Unlike 1-(4-Hydroxy-3-nitrophenyl)...carbonitrile (non-ionizing by ESI in ), the target’s nitro group may enhance ionization efficiency.

Key Structural and Functional Insights

- Steric Effects : The cyclopropane ring imposes steric constraints, which may hinder rotational freedom in analogs like 1-(2-chloroethyl)...carbonitrile ().

- Solubility and Lipophilicity: The target’s -NO₂ group increases polarity compared to lipophilic analogs like 1-[4-(Trifluoromethoxy)phenyl]...carbonitrile ().

- Metabolic Stability : Fluorine’s presence (as in ) typically reduces oxidative metabolism, enhancing half-life relative to hydroxyl-containing analogs.

Biological Activity

1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a 2-fluoro-3-nitrophenyl group and a cyano group. Its molecular formula is C10H8FNO2, which contributes to its unique reactivity and interaction profiles within biological systems.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

The mechanism of action appears to be linked to the compound's ability to induce apoptosis and inhibit cell cycle progression, particularly in the G2/M phase.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes involved in cancer progression, such as histone deacetylases (HDACs). The introduction of fluorine in its structure enhances lipophilicity, which is correlated with improved enzyme inhibition potency:

These findings suggest that the compound may serve as a lead structure for developing more potent HDAC inhibitors.

Case Studies

A recent study explored the effects of this compound on xenograft models of human tumors. The results showed a significant reduction in tumor size compared to control groups, indicating its potential for therapeutic use in oncology.

Study Highlights:

- Model : Human prostate cancer xenograft in mice.

- Dosage : Administered at 10 mg/kg body weight.

- Outcome : Tumor volume decreased by approximately 45% after four weeks of treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : It activates intrinsic apoptotic pathways, leading to increased caspase activity.

- Cell Cycle Arrest : It disrupts the cell cycle, particularly affecting G2/M transition.

- Enzyme Interaction : The presence of the nitro group allows for redox reactions that may alter enzyme activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile, and how can competing side reactions be minimized?

- Methodological Answer : A plausible route involves cyclopropanation of a pre-functionalized nitrophenyl precursor. For example, nucleophilic aromatic substitution (SNAr) using a fluorinated nitrobenzene derivative and a cyclopropane-carbonitrile synthon could yield the target compound. Competing side reactions (e.g., over-nitration or ring-opening of the cyclopropane) can be mitigated by controlling reaction temperature (≤0°C for cyclopropane stability) and using anhydrous conditions to prevent hydrolysis of the nitrile group .

Q. How can the structural conformation of this compound be validated, and what analytical techniques are critical for characterization?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming bond angles and spatial arrangement, particularly for strained cyclopropane rings. For example, XRD data from analogous nitrile-containing cyclopropanes (e.g., 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile) reveal bond angles near 60° for the cyclopropane ring, consistent with strain . Complementary techniques include:

- NMR : <sup>19</sup>F NMR to confirm fluorine substitution; <sup>13</sup>C NMR to identify nitrile (~110–120 ppm) and cyclopropane carbons.

- IR : A sharp peak at ~2240 cm<sup>−1</sup> confirms the nitrile group .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with the nitrile group.

- Ventilation : Use fume hoods due to potential release of toxic hydrogen cyanide (HCN) under acidic or high-temperature conditions.

- Storage : In airtight containers away from ignition sources, as nitro groups are oxidizers .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the cyclopropane ring in electrophilic or nucleophilic environments?

- Methodological Answer : The nitro group (-NO2) at the 3-position creates a meta-directing effect, polarizing the cyclopropane ring and increasing susceptibility to ring-opening reactions. Computational studies (e.g., DFT calculations) can model charge distribution, showing enhanced electrophilic character at the cyclopropane carbons adjacent to the nitrile group. Experimental validation via reaction with nucleophiles (e.g., Grignard reagents) under controlled conditions can quantify ring-opening kinetics .

Q. What strategies can resolve contradictions in spectroscopic data for this compound, such as unexpected <sup>1</sup>H NMR splitting patterns?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering in the cyclopropane) or paramagnetic impurities. Strategies include:

- Variable-Temperature NMR : Cooling to −40°C can slow ring dynamics, simplifying splitting patterns.

- COSY/NOESY : To distinguish coupling between cyclopropane protons and aromatic fluorine.

- Doping with Shift Reagents : Europium complexes can resolve overlapping peaks in aromatic regions .

Q. How can computational modeling predict the compound’s stability under varying pH conditions, and what experimental assays validate these predictions?

- Methodological Answer : Molecular dynamics (MD) simulations using software like Gaussian or GROMACS can model hydrolysis pathways of the nitrile group. Predictions should be tested via:

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor nitrile degradation via HPLC-MS.

- Activation Energy Calculations : Compare simulated energy barriers for nitrile hydrolysis with experimental Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.